4-Aminobutanoic acid;pentahydrate
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Overview
Description
4-Aminobutanoic acid pentahydrate, also known as gamma-aminobutyric acid pentahydrate, is a derivative of 4-aminobutanoic acid. This compound is a non-proteinogenic amino acid that plays a crucial role in various biological processes. It is commonly found in the central nervous system where it functions as an inhibitory neurotransmitter .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobutanoic acid pentahydrate can be synthesized through several methods. One common approach involves the reduction of succinic acid derivatives. For instance, the reduction of succinimide using lithium aluminum hydride can yield 4-aminobutanoic acid . Another method involves the decarboxylation of glutamic acid under specific conditions .
Industrial Production Methods
In industrial settings, 4-aminobutanoic acid pentahydrate is often produced through microbial fermentation. Specific strains of bacteria, such as Lactobacillus brevis, are used to ferment glucose or other carbohydrates to produce this compound .
Chemical Reactions Analysis
Types of Reactions
4-Aminobutanoic acid pentahydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form succinic semialdehyde.
Reduction: It can be reduced to form 4-aminobutanol.
Substitution: It can undergo substitution reactions to form derivatives like N-substituted 4-aminobutanoic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Various alkyl halides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Succinic semialdehyde.
Reduction: 4-Aminobutanol.
Substitution: N-substituted 4-aminobutanoic acids.
Scientific Research Applications
4-Aminobutanoic acid pentahydrate has a wide range of applications in scientific research:
Mechanism of Action
4-Aminobutanoic acid pentahydrate exerts its effects primarily by binding to gamma-aminobutyric acid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to a calming effect on the nervous system . The molecular targets include gamma-aminobutyric acid type A and type B receptors . The pathways involved include the gamma-aminobutyric acid shunt and the glutamate metabolism pathway .
Comparison with Similar Compounds
Similar Compounds
Beta-alanine: Another non-proteinogenic amino acid with similar structure but different biological functions.
Glutamic acid: A proteinogenic amino acid that serves as a precursor to 4-aminobutanoic acid.
Succinic acid: A dicarboxylic acid that can be converted to 4-aminobutanoic acid through reduction.
Uniqueness
4-Aminobutanoic acid pentahydrate is unique due to its role as an inhibitory neurotransmitter in the central nervous system. Unlike other similar compounds, it has a specific function in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain .
Properties
CAS No. |
651312-45-7 |
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Molecular Formula |
C4H19NO7 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-aminobutanoic acid;pentahydrate |
InChI |
InChI=1S/C4H9NO2.5H2O/c5-3-1-2-4(6)7;;;;;/h1-3,5H2,(H,6,7);5*1H2 |
InChI Key |
QJWDWNOFFYYNDC-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CN.O.O.O.O.O |
Origin of Product |
United States |
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